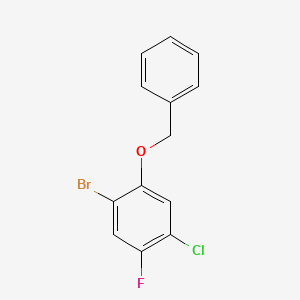
1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with bromine, chlorine, and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: Chlorine atoms are introduced using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Fluorination: Fluorine atoms are introduced using fluorinating agents like hydrogen fluoride (HF) or tetra-n-butylammonium fluoride (TBAF).
Benzyloxy Protection: The benzyloxy group is introduced through a reaction with benzyl alcohol in the presence of a suitable catalyst.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions plays a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the benzyloxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene is largely dependent on its interaction with molecular targets. The presence of halogen atoms and the benzyloxy group allows the compound to form specific interactions with enzymes, receptors, and other biological macromolecules. These interactions can lead to inhibition or activation of specific pathways, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene can be compared with other halogenated benzenes, such as:
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine atom instead of bromine, this compound exhibits different reactivity and applications.
1-(Benzyloxy)-4-bromobenzene: Lacks the chlorine and fluorine substituents, resulting in different chemical properties and reactivity.
1-(Benzyloxy)-5-phenyltetrazole: Contains a tetrazole ring, making it structurally distinct and leading to different biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C13H9BrClFO |
|---|---|
Molecular Weight |
315.56 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-12(16)11(15)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
CWCFVFPESCTNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


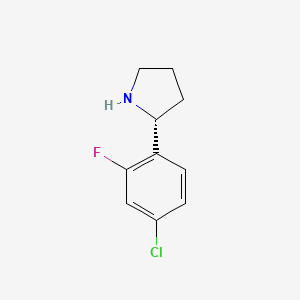
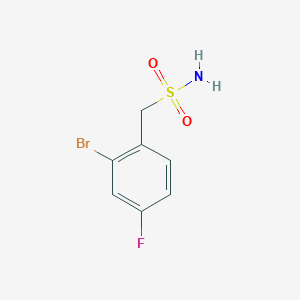
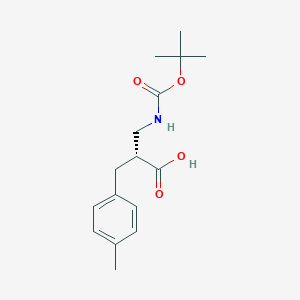
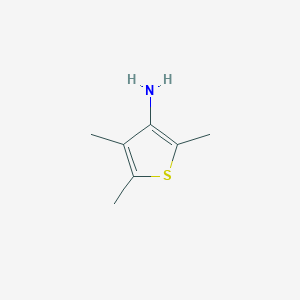
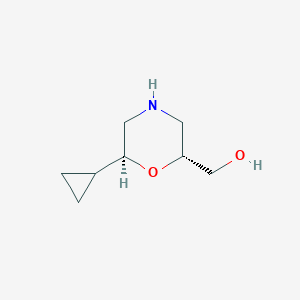
![tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate](/img/structure/B12989621.png)
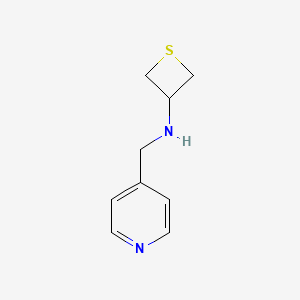
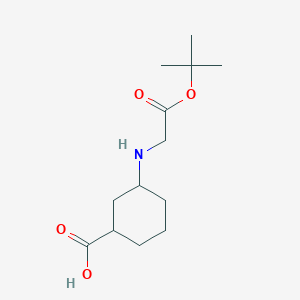
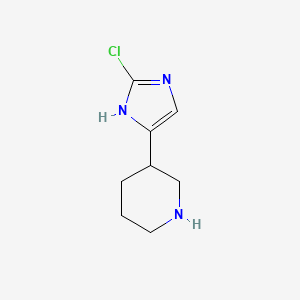
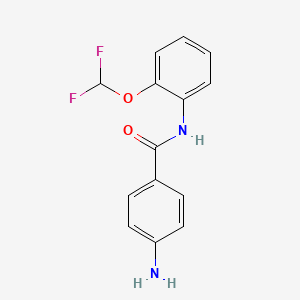
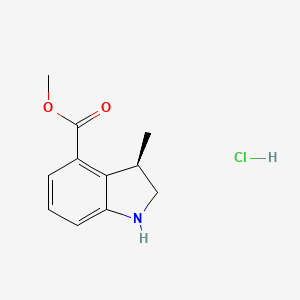
![6-Propyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12989663.png)
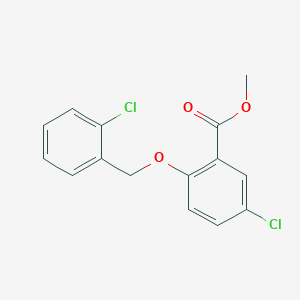
![Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12989676.png)
